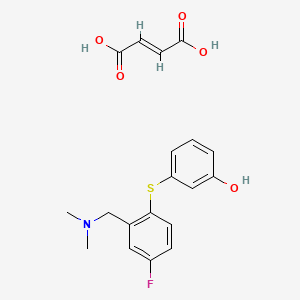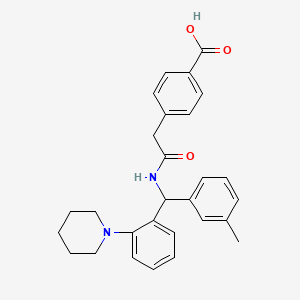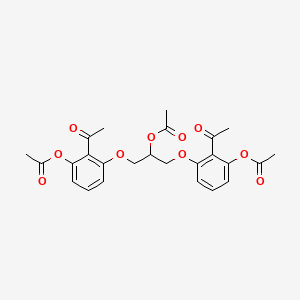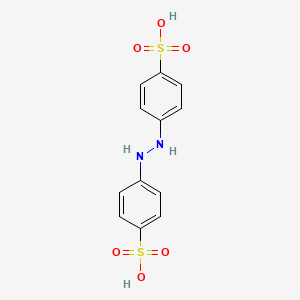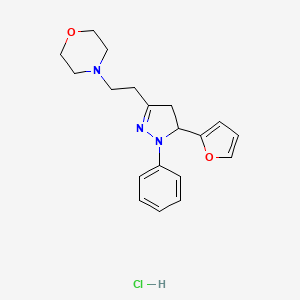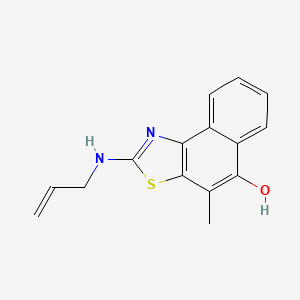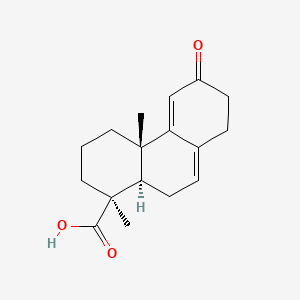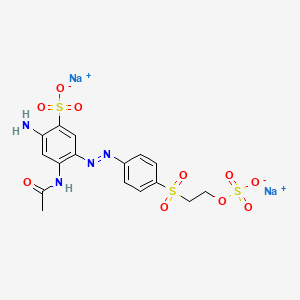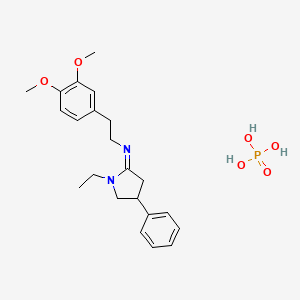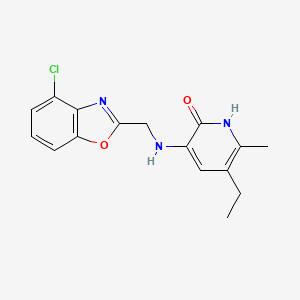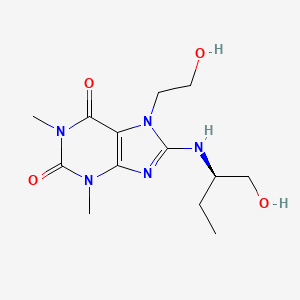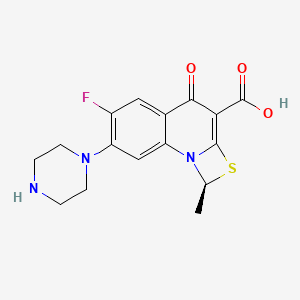
Ulifloxacin, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ulifloxacin, (S)- is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prulifloxacin, a prodrug that is metabolized in the body to produce ulifloxacin . This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized through the esterification of prulifloxacin. The process involves the conversion of prulifloxacin to ulifloxacin ethyl ester, which is then hydrolyzed to produce ulifloxacin . The reaction conditions typically include the use of esterases, which facilitate the hydrolysis process .
Industrial Production Methods: The industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin, followed by its conversion to ulifloxacin through enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
科学研究应用
Ulifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: Used in studies to understand bacterial resistance mechanisms.
Industry: Used in the development of new antibacterial agents and formulations.
作用机制
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic known for its effectiveness against respiratory infections.
Comparison: Ulifloxacin is unique in its high potency and broad-spectrum activity compared to other fluoroquinolones. It is generally more active in vitro against a variety of clinical isolates of Gram-negative and Gram-positive bacteria . Additionally, ulifloxacin has a longer elimination half-life, allowing for once-daily administration, which can improve patient compliance .
属性
CAS 编号 |
138382-93-1 |
|---|---|
分子式 |
C16H16FN3O3S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1 |
InChI 键 |
SUXQDLLXIBLQHW-QMMMGPOBSA-N |
手性 SMILES |
C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
规范 SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


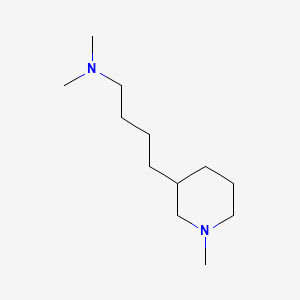
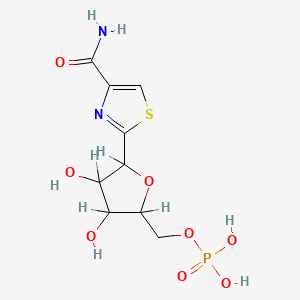
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
